(S)-tert-butyl 4-aminoazepane-1-carboxylate
Overview
Description
(S)-tert-butyl 4-aminoazepane-1-carboxylate, also known as (S)-TBACA, is an organic compound that has been extensively studied in recent years due to its potential applications in various scientific research fields. This compound has been found to possess a wide range of biochemical and physiological effects, and its synthesis methods have been developed to allow for efficient production of the compound in the laboratory.
Scientific Research Applications
(S)-TBACA has been found to possess a wide range of potential applications in various scientific research fields. It has been used in the study of enzyme inhibition, protein-protein interactions, and drug-target interactions, and it has been used as a tool for studying the structure and function of proteins, as well as for studying the mechanism of action of drugs and other compounds. Additionally, (S)-TBACA has been used in the study of drug metabolism and pharmacokinetics, and it has been used to investigate the structure and function of G-protein coupled receptors.
Mechanism of Action
The mechanism of action of (S)-TBACA is not yet fully understood. However, it is believed that the compound binds to proteins and enzymes in a specific manner, which results in the inhibition of their activity. Additionally, (S)-TBACA has been found to interact with G-protein coupled receptors, which may be responsible for its biochemical and physiological effects.
Biochemical and Physiological Effects
(S)-TBACA has been found to possess a range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, proteins, and G-protein coupled receptors, and it has been found to modulate the activity of certain signaling pathways. Additionally, (S)-TBACA has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer activities, and it has been found to possess neuroprotective and cardioprotective effects.
Advantages and Limitations for Lab Experiments
The synthesis of (S)-TBACA in the laboratory is relatively simple and cost-effective, and the compound can be produced in large quantities. Additionally, the compound is stable and can be stored for long periods of time. However, the compound is not commercially available and must be synthesized in the laboratory. Additionally, the compound is not very soluble in water, which can limit its use in certain experiments.
Future Directions
The potential applications of (S)-TBACA are vast, and there are many future directions that can be explored. These include further investigation into the biochemical and physiological effects of the compound, further development of the synthesis method, and further investigation into the mechanism of action of the compound. Additionally, further research into the potential therapeutic applications of (S)-TBACA, such as its potential use as an anti-cancer drug, could be explored. Furthermore, further research into the interactions of (S)-TBACA with G-protein coupled receptors could be conducted, as this could lead to the development of novel drugs and treatments.
properties
IUPAC Name |
tert-butyl (4S)-4-aminoazepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13/h9H,4-8,12H2,1-3H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOKHOLOSGJEGL-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652759 | |
Record name | tert-Butyl (4S)-4-aminoazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
878630-84-3 | |
Record name | tert-Butyl (4S)-4-aminoazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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